3-Chloro-2,4,6-trifluoropyridine
Overview
Description
3-Chloro-2,4,6-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5HClF3N. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both chlorine and fluorine atoms in the pyridine ring imparts distinct reactivity and stability characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,6-trifluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of pentachloropyridine with potassium fluoride in a dipolar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (60-125°C) . Another approach involves the use of N-methylpyrrolidone as a solvent, with the reaction carried out at temperatures ranging from 100 to 170°C .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4,6-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions. The electron-withdrawing effects of the fluorine atoms make the compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride, sodium azide, and amines.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound to form partially or fully hydrogenated derivatives.
Coupling Reactions: Suzuki and Heck coupling reactions can be performed using palladium catalysts to introduce various substituents onto the pyridine ring.
Major Products Formed:
Nucleophilic Substitution: Products include fluorinated pyridines and pyridine derivatives with various nucleophiles attached.
Reduction: Hydrogenated pyridine derivatives.
Coupling Reactions: Substituted pyridines with aryl or alkyl groups introduced via palladium-catalyzed coupling.
Scientific Research Applications
3-Chloro-2,4,6-trifluoropyridine has a wide range of applications in scientific research:
Biology: Employed in the development of fluorinated compounds for biological studies, including enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals, including advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,6-trifluoropyridine is largely dependent on its chemical reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. The electron-withdrawing fluorine atoms enhance the electrophilicity of the pyridine ring, facilitating these reactions . In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through its halogenated functional groups.
Comparison with Similar Compounds
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 2,3,6-Trifluoropyridine
Comparison: 3-Chloro-2,4,6-trifluoropyridine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This arrangement imparts distinct reactivity and stability characteristics compared to other fluorinated pyridines. For example, 3,5-Dichloro-2,4,6-trifluoropyridine has two chlorine atoms, which can lead to different reactivity patterns in substitution reactions . Similarly, 2,3,6-Trifluoropyridine lacks the chlorine atom, resulting in different chemical behavior and applications .
Properties
IUPAC Name |
3-chloro-2,4,6-trifluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3N/c6-4-2(7)1-3(8)10-5(4)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJXVKPEYNNWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547347 | |
Record name | 3-Chloro-2,4,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1682-79-7 | |
Record name | 3-Chloro-2,4,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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